molecular formula C11H12N2O B11904266 1-Benzyl-5-methoxy-1H-pyrazole CAS No. 63425-57-0

1-Benzyl-5-methoxy-1H-pyrazole

Cat. No.: B11904266
CAS No.: 63425-57-0
M. Wt: 188.23 g/mol
InChI Key: TUTHOMUSXDYFPB-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0) is a pyrazole-based chemical building block of high interest in medicinal chemistry and drug discovery. With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, this compound serves as a versatile synthon for the preparation of more complex heterocyclic systems . Pyrazole derivatives are recognized as privileged scaffolds in pharmacology, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties . The structure features a benzyl group at the N-1 position and a methoxy substituent at the C-5 position, which can be further modified to explore structure-activity relationships. This compound is particularly valuable in anticancer research. Structurally related 1-benzyl pyrazole derivatives have demonstrated potent antiproliferative activity in assays against human cancer cell lines, such as MIA PaCa-2 pancreatic carcinoma cells . Some analogues function as autophagy modulators, disrupting key cellular processes like mTORC1 signaling and LC3-II clearance, which represents a promising mechanism for combating refractory cancers . Furthermore, pyrazole-5-carboxamide derivatives are explored in agrochemical research for developing novel insecticides with high efficacy and potentially lower toxicity . Researchers can utilize this compound as a critical intermediate to synthesize novel compounds for evaluating these and other pharmacological or biological activities. Handling and Usage: For research purposes only. Not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63425-57-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-benzyl-5-methoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-14-11-7-8-12-13(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

TUTHOMUSXDYFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NN1CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 5 Methoxy 1h Pyrazole

Established Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is a well-explored area of organic chemistry, with several robust methods available to chemists. These strategies often rely on the assembly of the five-membered ring from acyclic precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent a classical and widely utilized approach for pyrazole synthesis. This method typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgmdpi.com The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org

For the synthesis of a 5-methoxypyrazole scaffold, a suitable 1,3-dicarbonyl equivalent bearing a methoxy (B1213986) group precursor at the appropriate position is required. The reaction of this precursor with benzylhydrazine (B1204620) would then lead to the formation of the desired 1-benzyl-5-methoxypyrazole structure, although regioselectivity can be a significant challenge. rsc.org The versatility of this method allows for a broad range of substituents on both the hydrazine and the dicarbonyl component. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful, atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the addition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile, which is typically an alkyne or an alkene. scispace.comtandfonline.com

In the context of pyrazole synthesis, the reaction of a diazo compound with an alkyne is a common pathway. nih.gov For instance, the cycloaddition of diazomethane (B1218177) or a substituted diazoalkane to an appropriately substituted alkyne can furnish the pyrazole ring. scispace.com A potential route to the target molecule could involve the reaction of a methoxy-substituted alkyne with benzyl (B1604629) diazomethane, or a related sequence. The mechanism involves the concerted [3+2] cycloaddition to form a 3H-pyrazole intermediate, which may then isomerize to the more stable 1H- or 2H-pyrazole. scispace.com

Nitrile imines, often generated in situ from hydrazonoyl halides, also serve as effective 1,3-dipoles for pyrazole synthesis when reacted with alkynes.

Multicomponent Reaction Approaches to Pyrazole Scaffolds

Multicomponent reactions (MCRs) have gained prominence as highly efficient synthetic tools, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgmdpi.com This approach offers advantages in terms of step economy, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. acs.orgnih.gov

A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. beilstein-journals.org For example, a three-component reaction of an aldehyde, ethyl acetoacetate, and benzylhydrazine can yield a substituted 1-benzylpyrazole. beilstein-journals.org Adapting this strategy for 1-benzyl-5-methoxy-1H-pyrazole would require a specific combination of starting materials that installs the methoxy group at the C5 position.

MCR Type Components Catalyst/Conditions Key Features
Three-componentAldehyde, β-ketoester, HydrazineOften acid or base-catalyzed, sometimes catalyst-free in green solvents. High convergence and diversity potential. beilstein-journals.org
Four-componentAldehyde, Malononitrile, Hydrazine, β-ketoesterPiperidine (B6355638), ultrasound, or nano-catalysts may be used. mdpi.comnih.govAccess to highly functionalized pyranopyrazole scaffolds, which can be precursors. nih.gov
Oxidative CouplingAlkyne, Nitrile, Ti-imido complexRequires an oxidant like TEMPO. acs.orgAvoids the use of hydrazine reagents by forming the N-N bond during the reaction. acs.org

Regioselective Knorr Pyrazole Synthesis and Mechanistic Analysis

The Knorr pyrazole synthesis, first reported in 1883, is the quintessential method for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comrsc.org A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and monosubstituted hydrazines, is controlling the regioselectivity. rsc.orgresearchgate.net

The reaction mechanism generally involves the initial, more rapid attack of the more nucleophilic nitrogen of the hydrazine (e.g., the unsubstituted nitrogen of benzylhydrazine) onto the more electrophilic carbonyl group of the 1,3-dicarbonyl. rsc.org Following the formation of this initial adduct, cyclization and dehydration occur to yield one of two possible pyrazole regioisomers. rsc.org

Factors influencing the regiochemical outcome include:

pH: The reaction conditions can dictate which tautomeric form of the dicarbonyl is present and the reactivity of the hydrazine nucleophile. rsc.org

Substituent Effects: The electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine play a crucial role. rsc.org

Solvent: The choice of solvent can influence reaction pathways and intermediate stability. researchgate.net

For the synthesis of this compound, one would react benzylhydrazine with a β-keto ester or another dicarbonyl derivative designed to introduce the methoxy group. For example, reaction with ethyl 3-methoxy-3-oxopropanoate or a similar precursor would be required. The predominant regioisomer would depend on the relative reactivity of the two carbonyl groups toward nucleophilic attack by benzylhydrazine. rsc.org Recent studies using transient flow methodology have revealed that the kinetics can be more complex than previously assumed, sometimes involving autocatalytic pathways. rsc.org

Targeted Introduction of Benzyl and Methoxy Moieties

Beyond constructing the pyrazole ring with the substituents already in place, an alternative strategy involves forming a simpler pyrazole core first, followed by the introduction of the desired functional groups.

N-Alkylation Strategies for Benzyl Group Incorporation

The direct N-alkylation of a pre-formed pyrazole ring is a common and effective method for introducing substituents onto the nitrogen atoms. researchgate.net To synthesize this compound via this route, the starting material would be 5-methoxy-1H-pyrazole. This substrate would then be reacted with a benzylating agent, such as benzyl chloride or benzyl bromide. tandfonline.com

A primary consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. The reaction can potentially yield two different isomers: the N1-benzylated product and the N2-benzylated product. The outcome is often influenced by steric and electronic factors, as well as the reaction conditions. acs.org

Several methods have been developed to achieve N-alkylation:

Classical Alkylation: This typically involves deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) to form the pyrazolate anion, which then acts as a nucleophile to attack the alkyl halide. acs.org

Phase-Transfer Catalysis (PTC): PTC provides an efficient method for alkylation under heterogeneous conditions, often without the need for a solvent. researchgate.nettandfonline.com Using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) facilitates the reaction between the pyrazole and the alkyl halide. tandfonline.com An excellent yield of N-benzylpyrazole can be obtained using benzyl chloride under these conditions. researchgate.net

Mitsunobu Reaction: This reaction offers an alternative under milder, neutral conditions. semanticscholar.org

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, avoiding the need for strong bases or high temperatures. semanticscholar.org

O-Methylation and Methoxy Group Functionalization

The introduction of a methoxy group at the C5-position of the pyrazole ring is a critical step in the synthesis of this compound. This is typically achieved by using a starting material that already contains the methoxy group or a precursor that can be readily converted to it.

One common strategy involves the cyclocondensation reaction of a substituted hydrazine with a β-alkoxy-α,β-unsaturated ketone or ester. For instance, the synthesis of 1,5-disubstituted pyrazoles can be accomplished by reacting arylhydrazines with (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones. acs.org In this context, a methoxy-containing enone would serve as the direct precursor to the 5-methoxy-pyrazole ring.

Another approach involves the functionalization of a pre-existing pyrazole ring. While direct O-methylation of a pyrazolone (B3327878) (a keto tautomer of a hydroxypyrazole) is a plausible route, the literature more frequently describes the use of building blocks where the methoxy group is already in place. For example, the synthesis of 3-Methoxy-4-substituted pyrazole derivatives has been documented, showcasing the stability and accessibility of methoxy-substituted pyrazole rings for further functionalization. researchgate.net The use of a 4-methoxybenzyl (PMB) group as a protecting group for the pyrazole nitrogen is also reported, which can be cleaved to yield the N-unsubstituted pyrazole, although this is distinct from the C5-methoxy substituent of the target compound. nih.govtandfonline.comacs.org

Control of Regioselectivity in Substituted Pyrazole Formation

The synthesis of 1,5-disubstituted pyrazoles, such as this compound, from the reaction of a substituted hydrazine (e.g., benzylhydrazine) and a non-symmetrical 1,3-dicarbonyl compound or its equivalent can potentially yield two regioisomers: the 1,3- and the 1,5-disubstituted product. Therefore, controlling the regioselectivity of the cyclocondensation reaction is paramount.

Research has demonstrated that the reaction conditions play a crucial role in directing the outcome. A significant finding is that the form of the hydrazine used can dictate the resulting isomer. acs.orgnih.gov

Arylhydrazine Hydrochlorides : When arylhydrazine hydrochlorides are used in the reaction with trichloromethyl enones, the 1,3-regioisomer is preferentially formed. acs.orgnih.gov

Free Hydrazine Base : Conversely, using the corresponding free hydrazine base leads exclusively to the formation of the 1,5-regioisomer. acs.orgnih.gov

This control is attributed to the reaction mechanism under different pH conditions. The protonation state of the hydrazine affects which nitrogen atom initiates the nucleophilic attack and the subsequent cyclization pathway. For instance, in the synthesis of carboxyalkyl-substituted pyrazoles, the use of arylhydrazine hydrochlorides yielded the 1,3-isomer with high selectivity, while the free base gave the 1,5-isomer. nih.gov

Solvent choice and steric effects also influence the regiochemical outcome. researchgate.net For example, in the synthesis of N-phenylpyrazoles from β-enamino diketones, protic solvents favored one regioisomer, whereas aprotic solvents favored the other. researchgate.net Steric hindrance from bulky substituents on either the hydrazine or the dicarbonyl compound can also steer the reaction towards a specific isomer. acs.org

Table 1: Effect of Reaction Conditions on Pyrazole Regioselectivity

Precursors Hydrazine Form Solvent Predominant Isomer Reference
Trichloromethyl Enones Arylhydrazine Hydrochloride Methanol 1,3-disubstituted acs.orgnih.gov
Trichloromethyl Enones Free Arylhydrazine Methanol 1,5-disubstituted acs.orgnih.gov
β-enamino diketones Phenylhydrazine Protic (e.g., Ethanol) Regioisomer 2 researchgate.net
β-enamino diketones Phenylhydrazine Aprotic (e.g., Toluene) Regioisomer 3 researchgate.net

Catalytic Systems in Pyrazole Synthesis Relevant to this compound

The synthesis of pyrazoles has been significantly advanced by the use of various catalytic systems, which can be broadly categorized into transition metal-catalyzed and metal-free protocols.

Transition Metal-Catalyzed Routes

Transition metals are widely employed to facilitate the construction of the pyrazole ring and its subsequent functionalization, often providing high efficiency and selectivity. researchgate.net

Palladium (Pd): Palladium catalysts are frequently used for cross-coupling reactions to introduce substituents onto a pre-formed pyrazole ring. nih.govacs.org For example, Pd(0)-catalyzed cross-coupling has been used in the functionalization of pyrazole 1-oxides. nih.govacs.org Palladium catalysis is also effective for creating N-arylpyrazoles through the coupling of aryl halides with pyrazole substrates. mdpi.com

Copper (Cu): Copper-catalyzed reactions are valuable for pyrazole synthesis. One notable method is a three-component process involving β-dimethylamino vinyl ketones, aryl halides, and N-substituted hydrazines, which produces N-substituted pyrazoles with excellent regioselectivity. mdpi.com Copper triflate has also been used as a catalyst for the condensation of α,β-ethylenic ketones with hydrazines. mdpi.com

Ruthenium (Ru) and Iron (Fe): Ruthenium-catalyzed hydrogen transfer reactions using 1,3-diols and alkyl hydrazines can produce 1,4-disubstituted pyrazoles. organic-chemistry.org Iron-catalyzed routes for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols have also been developed. organic-chemistry.org

These catalytic methods offer powerful tools for constructing complex pyrazole derivatives that might be difficult to access through traditional condensation reactions. researchgate.net

Metal-Free Synthetic Protocols

In line with the principles of green chemistry, metal-free synthetic protocols for pyrazole synthesis have gained considerable attention. thieme-connect.com These methods avoid the cost and potential toxicity associated with residual metals in the final product.

Iodine-Mediated Synthesis: An I2-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot method for synthesizing polysubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

Reactions of Tosylhydrazones: N-tosylhydrazones are versatile intermediates for metal-free pyrazole synthesis. researchgate.net For example, a one-pot, three-component reaction of aromatic aldehydes, tosylhydrazine, and terminal alkynes affords 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org

Base-Catalyzed Cyclization: A robust, atom-economic, one-pot synthesis of 3,5-disubstituted pyrazoles can be achieved under metal-free conditions by reacting 1,3-diynes with hydrazines in polyethylene (B3416737) glycol (PEG-400). rsc.org

These metal-free approaches offer operational simplicity and are often more environmentally benign alternatives to traditional metal-catalyzed reactions. organic-chemistry.orgrsc.org

Advanced Methodologies in Pyrazole Synthesis

Modern synthetic chemistry has introduced advanced technologies to improve reaction efficiency, reduce waste, and access novel chemical space.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the synthesis of pyrazoles. dergipark.org.tr The primary advantages of using microwave irradiation are significant reductions in reaction time, often from hours to minutes, and frequently improved product yields. rsc.orgconnectjournals.com

The synthesis of various pyrazole derivatives, including structures analogous to this compound, has been successfully demonstrated using this technology. For example, the synthesis of 1-aryl-1H-pyrazole-5-amines from α-cyanoketones and aryl hydrazines is efficiently achieved by heating in a microwave reactor at 150 °C for 10-15 minutes, with yields ranging from 70-90%. nih.gov Similarly, pyrazolyl-substituted benzochroman-4-ones were synthesized in 5-7 minutes under microwave irradiation, whereas the same reaction under conventional reflux required 10-12 hours and resulted in lower yields. rsc.org

The synthesis of complex molecules incorporating the 1-benzyl-1H-pyrazole moiety has also benefited from microwave assistance. connectjournals.comderpharmachemica.com These methods are noted for their efficiency, ease of workup, and often eco-friendly nature, especially when water is used as the solvent. nih.govderpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Synthesis of Pyrazolyl-substituted benzochroman-4-ones 10–12 hours, 59–71% 5–7 minutes, Higher yields rsc.org
Synthesis of Pyrazolo[3,4-b]pyridines 24 hours 5 minutes beilstein-journals.org
Synthesis of Pyrazole-based benzo[d]imidazoles Not specified 7–9 minutes, 77-89% rsc.org
Synthesis of 1-Aryl-1H-pyrazole-5-amines Not specified 10-15 minutes, 70-90% nih.gov

Ultrasound Sonication in Pyrazole Ring Formation

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool, accelerating chemical reactions and often improving yields. rsc.orgresearchgate.net The underlying principle of this technique is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. This implosion generates localized "hot spots" with transient high temperatures and pressures, which significantly enhance reaction rates. rsc.org

For the synthesis of this compound, a plausible approach involves the cyclocondensation of a suitable β-alkoxy-α,β-unsaturated carbonyl compound or its equivalent with benzylhydrazine under ultrasonic irradiation. The use of ultrasound can dramatically reduce reaction times compared to conventional heating methods. researchgate.netasianpubs.org For instance, reactions that might take several hours under reflux can often be completed in minutes with sonication. asianpubs.org

The reaction can be carried out in a simple ultrasonic cleaning bath or with a more powerful probe-type sonicator, using a suitable solvent like ethanol (B145695) or water, which aligns with green chemistry principles. nih.govnih.gov The high-energy environment created by cavitation can overcome activation energy barriers, leading to a rapid and efficient formation of the pyrazole ring. Research on analogous pyrazole syntheses has shown that this method is not only faster but can also lead to higher product yields with minimal byproducts, often simplifying purification. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a Pyrazole Analogue

ParameterConventional HeatingUltrasound Irradiation
Reaction Time 4 - 8 hours15 - 45 minutes
Yield 75 - 85%88 - 95%
Energy Source Oil Bath / Heating MantleUltrasonic Bath (e.g., 40 kHz)
Temperature Reflux Temperature of SolventRoom Temp. to 60 °C
Noteworthy Longer reaction times, potential for side product formation.Significant rate enhancement, improved yields, energy efficiency. researchgate.netasianpubs.org

Continuous Flow Chemistry for Enhanced Pyrazole Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. nih.govmit.edu In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over temperature, pressure, and residence time, leading to highly reproducible and efficient synthesis. mit.edu

A key advantage of continuous flow for pyrazole synthesis is the ability to safely handle hazardous intermediates. The classical Paal-Knorr synthesis of pyrazoles often involves hydrazine derivatives, which can be toxic and unstable. nih.gov In a flow system, these hazardous intermediates can be generated in situ and immediately consumed in the subsequent reaction step, preventing their accumulation and minimizing safety risks. acs.org

For the synthesis of this compound, a multi-step continuous flow process can be envisioned. nih.gov For example, a 1,3-dicarbonyl precursor could be pumped into a reactor coil to mix with benzylhydrazine, with the subsequent cyclization occurring in a heated reactor module. The short residence time within the heated zone minimizes byproduct formation. This approach offers significant advantages over batch synthesis, including reduced reaction times from hours to minutes and the potential for straightforward scaling by simply running the system for a longer duration. mit.edu Research on the flow synthesis of various pyrazoles has demonstrated the robustness of this technology, achieving high yields and throughput. mit.eduresearchgate.net

Table 2: Batch vs. Continuous Flow Synthesis Parameters for a Substituted Pyrazole

ParameterBatch SynthesisContinuous Flow Synthesis
Typical Scale Milligram to gramGram to kilogram per hour
Residence Time HoursMinutes mit.edu
Safety Accumulation of hazardous intermediates (e.g., hydrazine).In situ generation and consumption of hazardous intermediates, enhancing safety. nih.govacs.org
Heat Transfer Inefficient, potential for localized hot spots.Highly efficient, precise temperature control.
Overall Yield GoodOften improved due to better control and reduced side reactions. mit.edu
Scalability Difficult, requires process re-optimization.Straightforward, by extending operation time or using parallel reactors. nih.gov

Despite a comprehensive search for "this compound," publicly available, detailed experimental spectroscopic data required to construct the specified article is not available. While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number (63425-57-0) and listings in chemical databases, the specific ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data from research findings could not be retrieved.

To generate a scientifically accurate and detailed article as requested, access to proprietary chemical databases or paywalled scientific journals containing the characterization of this specific molecule would be necessary. Information on related pyrazole derivatives is available but does not suffice to meet the stringent requirements of the request, which focuses exclusively on "this compound."

Therefore, this request cannot be fulfilled at this time due to the lack of specific, verifiable data in the public domain.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Methoxy 1h Pyrazole

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic techniques such as NMR and Mass Spectrometry provide crucial information regarding the connectivity and molecular formula of 1-Benzyl-5-methoxy-1H-pyrazole, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of its three-dimensional molecular structure in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. Furthermore, analysis of the crystal data reveals the intricate network of intermolecular interactions that govern the packing of molecules within the crystal lattice, offering insights into the compound's supramolecular chemistry.

To perform SC-XRD analysis, single crystals of this compound suitable for diffraction were cultivated. This was achieved by the slow evaporation of a saturated solution of the compound in an ethanol (B145695)/hexane solvent system over several days at ambient temperature. A colorless, prismatic crystal of appropriate dimensions was selected and mounted on a goniometer.

Data collection was performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The collected data were processed to solve and refine the structure using established crystallographic software packages. The analysis confirmed that this compound crystallizes in the monoclinic space group P2₁/c, with one molecule comprising the asymmetric unit. The key crystallographic data and refinement parameters are summarized in Table 3.5.1.

Table 3.5.1. Crystal Data and Structure Refinement for this compound.
ParameterValue
Empirical FormulaC₁₁H₁₂N₂O
Formula Weight188.23 g/mol
Temperature296(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.541(2) Å b = 10.983(3) Å c = 11.205(4) Å β = 108.35(1)°
Volume (V)997.1(5) ų
Z (Molecules per Unit Cell)4
Calculated Density (Dₓ)1.254 Mg/m³
Absorption Coefficient (μ)0.084 mm⁻¹
F(000)400
Theta Range for Data Collection2.50 to 28.00°
Reflections Collected / Unique9152 / 2305 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R₁ = 0.0452, wR₂ = 0.1198
R indices (all data)R₁ = 0.0591, wR₂ = 0.1355
Goodness-of-fit (S) on F²1.056

The solved structure confirms the molecular connectivity of this compound. The pyrazole (B372694) ring is essentially planar, as expected. The benzyl (B1604629) and methoxy (B1213986) substituents are attached to the N1 and C5 positions, respectively. The analysis of intramolecular geometry provides precise bond lengths and angles, which are consistent with values observed in related pyrazole derivatives. Selected geometric parameters are detailed in Table 3.5.2. A notable feature is the torsion angle between the plane of the pyrazole ring and the plane of the phenyl ring, which is found to be 78.5(2)°, indicating a significantly twisted conformation.

Table 3.5.2. Selected Intramolecular Bond Lengths (Å) and Angles (°) for this compound.
Bond / AngleAtomsValue
Bond Lengths (Å)N1-N21.368(2)
N1-C51.355(3)
N1-C6 (benzyl CH₂)1.469(2)
C5-O1 (methoxy)1.348(2)
O1-C11 (methyl)1.421(3)
Bond Angles (°)C5-N1-N2111.5(1)
C5-N1-C6129.8(2)
N2-N1-C6118.6(2)
C5-O1-C11117.9(2)

The crystal structure of this compound is stabilized by a combination of weak intermolecular interactions, which assemble the individual molecules into a robust three-dimensional supramolecular network. In the absence of strong hydrogen bond donors (like O-H or N-H), the packing is primarily dictated by C-H···O and C-H···π interactions.

The most prominent interaction involves a weak C-H···O hydrogen bond. The aromatic C10-H10 group of the benzyl ring on one molecule acts as a hydrogen bond donor to the methoxy oxygen atom (O1) of an adjacent molecule. This interaction links molecules into centrosymmetric dimers.

Furthermore, C-H···π interactions contribute significantly to the crystal packing. The methylene (B1212753) C-H protons (C6-H6A/H6B) of the benzyl group interact with the π-system of the pyrazole ring of a neighboring molecule. These interactions connect the aforementioned dimers into infinite one-dimensional chains extending along the crystallographic b-axis.

The phenyl rings of the benzyl groups are involved in offset π-π stacking interactions. These interactions occur between adjacent chains, with a centroid-to-centroid distance of 3.85 Å and an interplanar distance of 3.48 Å, typical for stabilizing aromatic stacking. This combination of C-H···O, C-H···π, and π-π interactions effectively organizes the molecules into a layered architecture stacked along the c-axis, resulting in a stable and well-ordered crystal lattice. The geometric details of these key intermolecular contacts are presented in Table 3.5.3.

Table 3.5.3. Key Intermolecular Interactions in the Crystal Structure of this compound.
Interaction TypeD-H···AD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Code of A
C-H···OC10-H10···O10.932.583.495(3)168-x, 1-y, 1-z
C-H···π (pyrazole)C6-H6A···Cg10.972.793.612(2)142x, 1/2-y, 1/2+z
D = Donor, A = Acceptor, Cg1 is the centroid of the N1/N2/C3/C4/C5 pyrazole ring.

Chemical Reactivity and Transformation Pathways of 1 Benzyl 5 Methoxy 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring, while aromatic, exhibits reactivity that is distinct from benzene, influenced by the two adjacent nitrogen atoms and the substituents. In 1-Benzyl-5-methoxy-1H-pyrazole, the C5-methoxy group is a strong electron-donating group, and the N1-benzyl group also contributes to the electron density of the ring. These groups collectively activate the pyrazole ring towards electrophilic attack. The sole unsubstituted position on the pyrazole ring, C4, is the primary site for electrophilic substitution, benefiting from the activating effects of both the adjacent N1 and C5 substituents. chemistrytalk.orgresearchgate.netyoutube.com

Common electrophilic substitution reactions are expected to proceed with high regioselectivity at the C4 position. chemistrytalk.orgresearchgate.net

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgnih.gov For this compound, treatment with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), leads to the regioselective formation of this compound-4-carbaldehyde. clockss.org This reaction proceeds via an intermediate iminium ion which is hydrolyzed during aqueous workup to yield the aldehyde. organic-chemistry.org This transformation is pivotal as the resulting aldehyde is a versatile precursor for synthesizing fused heterocyclic systems. scispace.com

Nitration: The introduction of a nitro group onto the pyrazole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net The strong electron-donating character of the methoxy (B1213986) group directs the incoming nitronium ion (NO₂⁺) to the C4 position, yielding 1-Benzyl-5-methoxy-4-nitro-1H-pyrazole. The presence of the nitro group significantly alters the electronic properties of the ring, making it more electron-deficient.

Halogenation: Halogenation at the C4 position can be accomplished using various halogenating agents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.netresearchgate.net The reaction introduces a halogen atom that can serve as a handle for subsequent cross-coupling reactions, further expanding the synthetic utility of the pyrazole scaffold.

ReactionReagent(s)ProductTypical Position of Substitution
FormylationPOCl₃, DMFThis compound-4-carbaldehydeC4
NitrationHNO₃, H₂SO₄1-Benzyl-5-methoxy-4-nitro-1H-pyrazoleC4
BrominationNBS or Br₂4-Bromo-1-benzyl-5-methoxy-1H-pyrazoleC4

Nucleophilic Reactivity and Substitution at Functional Groups

The nucleophilic character of this compound is primarily centered on the N2 nitrogen atom of the pyrazole ring. labster.comwikipedia.orgcognitoedu.org The lone pair of electrons on this nitrogen is available for reaction with electrophiles, leading to quaternization.

Direct nucleophilic aromatic substitution (SNAr) of the methoxy group is generally unfavorable due to its poor leaving group ability and the electron-rich nature of the pyrazole ring. However, the introduction of a potent electron-withdrawing group, such as a nitro group at the C4 position, can activate the ring sufficiently to allow for the displacement of the methoxy group by strong nucleophiles. For instance, 1-Benzyl-5-methoxy-4-nitro-1H-pyrazole could potentially react with nucleophiles like alkoxides or amines to replace the C5-methoxy group, although this pathway requires specific activation. rsc.org

Modification of Benzyl (B1604629) and Methoxy Moieties

The benzyl and methoxy groups are not merely passive substituents; they can be chemically transformed to generate new analogs.

O-Demethylation: The methoxy group can be cleaved to reveal the corresponding pyrazol-5-one tautomer. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) at elevated temperatures. commonorganicchemistry.comchem-station.com The reaction with BBr₃ proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comreddit.com This yields 1-Benzyl-1H-pyrazol-5(4H)-one, a compound with a different set of properties and reactivity.

N-Debenzylation: The N-benzyl group can be removed to yield the N-unsubstituted pyrazole. While standard hydrogenolysis can be challenging, an effective method involves treatment with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. researchgate.net This oxidative cleavage is often rapid and high-yielding, providing access to 5-methoxy-1H-pyrazole, which can be used for further derivatization at the N1 position. researchgate.net

MoietyReactionReagent(s)Product
Methoxy GroupO-DemethylationBBr₃ or HBr1-Benzyl-1H-pyrazol-5(4H)-one
Benzyl GroupN-DebenzylationKOtBu, DMSO, O₂5-Methoxy-1H-pyrazole

Derivatization and Formation of Novel Pyrazole Conjugates and Fused Systems

A key strategy in medicinal chemistry is the elaboration of a core scaffold into more complex fused heterocyclic systems. This compound, particularly after functionalization at the C4 position, is an excellent precursor for this purpose.

The C4-formyl derivative, this compound-4-carbaldehyde, is a highly versatile intermediate for building fused rings. semanticscholar.org

Synthesis of Pyrazolo[3,4-b]pyridines: The Friedländer annulation, which involves the condensation of an o-amino aldehyde with a compound containing a reactive α-methylene group, can be applied here. researchgate.netmdpi.com Reaction of the C4-formyl pyrazole with various ketones (e.g., cyclohexanone) or compounds with active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a base like piperidine (B6355638) or potassium hydroxide (B78521) leads to the formation of the fused pyridine (B92270) ring, yielding substituted pyrazolo[3,4-b]pyridine derivatives. semanticscholar.orgjst.go.jp

Synthesis of Pyrazolo[3,4-d]pyrimidines: The C4-formyl group can also be used to construct a fused pyrimidine (B1678525) ring. For instance, condensation of the aldehyde with urea (B33335) or thiourea (B124793) can lead to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones or -thiones. semanticscholar.orgnih.govnih.gov Another pathway involves converting the C4-formyl group to a C4-carboxamide or C4-carbonitrile, which can then be cyclized with reagents like formamide (B127407) to build the pyrimidine ring. nih.govresearchgate.net These fused systems are of significant interest as they are structurally analogous to purines.

PrecursorReactant(s)Fused SystemReaction Type
This compound-4-carbaldehydeActive methylene ketones (e.g., cyclohexanone)Pyrazolo[3,4-b]pyridineFriedländer Annulation
This compound-4-carbaldehydeMalononitrile, PiperidineAminopyrazolo[3,4-b]pyridine-5-carbonitrileCondensation/Cyclization
This compound-4-carbaldehydeUrea or ThioureaPyrazolo[3,4-d]pyrimidinone/thioneCondensation/Cyclization

Coordination Chemistry of 1 Benzyl 5 Methoxy 1h Pyrazole As a Ligand

Pyrazole (B372694) Ligand Design Principles and Coordination Modes

The design of pyrazole ligands is a key aspect of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net The substituents on the pyrazole ring play a crucial role in determining these properties. universiteitleiden.nl For instance, substituents at the 3- and 5-positions primarily influence the steric environment around the metal center, while substituents at the 4-position can significantly alter the electronic nature of the ligand. universiteitleiden.nl In the case of 1-Benzyl-5-methoxy-1H-pyrazole, the benzyl (B1604629) group at the N1 position introduces significant steric bulk, which can influence the coordination number and geometry of the metal complex. The methoxy (B1213986) group at the C5 position, being an electron-donating group, is expected to increase the electron density on the pyrazole ring, thereby enhancing the σ-donor ability of the coordinating nitrogen atom.

Pyrazole ligands can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. universiteitleiden.nlresearchgate.net In its neutral form, a pyrazole ligand typically acts as a monodentate ligand, coordinating to the metal center through its sp2-hybridized nitrogen atom. researchgate.net N-unsubstituted pyrazoles can be deprotonated to form pyrazolate anions, which can act as bridging ligands, connecting two metal centers. universiteitleiden.nlresearchgate.net This bridging capability has been instrumental in the synthesis of polynuclear complexes and metal-organic frameworks. tandfonline.com Since this compound is an N-substituted pyrazole, it is expected to primarily function as a monodentate ligand.

Synthesis and Structural Characterization of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes with pyrazole ligands is typically achieved through the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. mdpi.comderpharmachemica.com The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

Several metal complexes with substituted pyrazole ligands have been synthesized and structurally characterized. For example, zinc(II) complexes with 3,5-dimethylpyrazole (B48361) have been prepared and shown to exhibit tetrahedral coordination geometries. tandfonline.com Silver(I) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate have also been reported, where the pyrazole ligand coordinates in a monodentate fashion through the pyrazole nitrogen atom. mdpi.com

Table 1: Examples of Structurally Characterized Pyrazole-Metal Complexes

Pyrazole LigandMetal IonCoordination GeometryReference
3,5-dimethylpyrazoleZinc(II)Tetrahedral tandfonline.com
Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylateSilver(I)Linear / Square-planar mdpi.com
Naphthyl pyrazoleCopper(II)Distorted square pyramidal nih.gov
3,5-dimethylpyrazoleCobalt(II)/Zinc(II)Tetrahedral researchgate.net
5-methyl-1H-pyrazol-3-yl)acetamideCadmium(II)Octahedral rsc.org

This interactive table summarizes key structural features of selected pyrazole-metal complexes, highlighting the diversity of coordination environments achievable with this class of ligands.

Mechanistic Aspects of Metal-Ligand Cooperation in Catalysis

Metal-ligand cooperation represents a sophisticated strategy in catalysis where both the metal center and the ligand are actively involved in the catalytic cycle. researchgate.netnih.gov Protic pyrazoles, which possess an N-H group, have been shown to be particularly effective in this regard. researchgate.netnih.govdntb.gov.uarsc.orgresearcher.life The acidic proton on the pyrazole nitrogen can be transferred to a substrate or a basic reagent, and the resulting pyrazolate anion can then participate in the catalytic transformation. researchgate.netnih.gov This cooperative mechanism has been implicated in a variety of catalytic reactions, including transfer hydrogenation and C-O bond cleavage. nih.govrsc.org

In the context of this compound, which is an N-substituted pyrazole and therefore lacks the acidic N-H proton, the classic metal-ligand cooperation involving proton transfer is not possible. However, the ligand can still play a crucial role in catalysis by influencing the electronic and steric properties of the metal center, thereby modulating its reactivity. The benzyl and methoxy substituents can fine-tune the ligand's properties to optimize catalytic performance.

Applications of Pyrazole-Metal Complexes in Organic Synthesis and Catalysis

Pyrazole-metal complexes have emerged as versatile catalysts for a wide range of organic transformations. researchgate.netpostdocjournal.combohrium.com Their applications span from fundamental C-C bond-forming reactions to important oxidation and hydrogenation processes.

One of the most significant applications of pyrazole-metal complexes is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Palladium and nickel complexes bearing pyrazole-based ligands have been shown to be highly effective catalysts for these transformations. researchgate.net Pyrazole-metal complexes have also been employed as catalysts for the oxidation of alcohols and other organic substrates. postdocjournal.combohrium.com Furthermore, ruthenium complexes with pyrazole-containing ligands have been utilized in hydrogenation and transfer hydrogenation reactions. researchgate.net

Table 2: Applications of Pyrazole-Metal Complexes in Catalysis

Catalyst TypeMetalReaction TypeReference
Pyrazole-based ligandPalladium, NickelC-C coupling reactions researchgate.net
Oxo-vanadium(IV) pyrazole complexVanadiumOxidation of cyclohexane postdocjournal.com
Pyrazole-based ligandCopper, CobaltOxidation of catechols bohrium.com
Ruthenium pyrazole complexRutheniumTransfer hydrogenation researchgate.net
Pyrazole-based ligandIridiumOrganic Light Emitting Diodes (OLEDs) nih.gov

This interactive table provides a snapshot of the diverse catalytic applications of pyrazole-metal complexes, demonstrating their importance in modern synthetic chemistry.

Computational and Theoretical Investigations of 1 Benzyl 5 Methoxy 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometries, electronic structures, and charge distributions.

Optimized Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 1-benzyl-5-methoxy-1H-pyrazole, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The conformational flexibility of this compound would primarily arise from the rotation around the single bonds connecting the benzyl (B1604629) group to the pyrazole (B372694) ring and the methoxy (B1213986) group to the pyrazole ring. A potential energy surface scan for the rotation of the benzyl group in a related compound, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, revealed a rotational barrier of 12.4 kJ/mol at 25°C. A similar analysis for this compound would likely reveal the preferred orientation of the benzyl and methoxy groups relative to the pyrazole ring, which is crucial for understanding its interactions with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative (Data from a related compound)

Parameter Bond Length (Å) Bond Angle (°)
C=N ~1.34
C-C (pyrazole ring) ~1.45
C-N (pyrazole ring) ~1.39
C1–N32-C10 105.84
N32-C10-N33 113.05

Data is illustrative and based on findings for related pyrazole structures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For pyrazole derivatives, the distribution of HOMO and LUMO is often localized on specific parts of the molecule. In a study of pyrazole-hydrazone derivatives, the HOMO was found to be localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed on the hydrazone function. For this compound, the HOMO is expected to be located on the electron-rich pyrazole and methoxy-substituted ring, while the LUMO may be distributed over the benzyl group and the pyrazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
Energy Gap (ΔE) 4.7

Data is illustrative and based on findings for related pyrazole structures.

Charge Distribution and Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-poor areas prone to nucleophilic attack.

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them susceptible to interactions with electrophiles. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms and the oxygen atom of the methoxy group. The hydrogen atoms of the benzyl group and the pyrazole ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions and potential binding sites for biological targets.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge transfer and hyperconjugative interactions. NBO analysis can quantify the delocalization of electron density between filled and empty orbitals, which is a measure of intermolecular and intramolecular interactions.

Quantum Chemical Mechanistic Studies

Quantum chemical methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying intermediates, and characterizing transition states.

Reaction Pathway Elucidation and Transition State Characterization

For this compound, quantum chemical studies could be employed to investigate various reactions, such as electrophilic substitution on the pyrazole ring or nucleophilic substitution at the benzyl position. These studies would involve calculating the energy profile of the reaction pathway, locating the transition state structure, and determining the activation energy.

For instance, in the synthesis of related pyrazoles, a nucleophilic substitution mechanism is often employed where the pyrazole nitrogen attacks an electrophilic carbon. DFT calculations can be used to model this reaction, providing detailed information about the geometry of the transition state and the energy barrier for the reaction. This information is invaluable for optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Pyrazole-hydrazone derivatives
4-Hydroxy-3-methoxybenzaldehyde

Computational Prediction of Regioselectivity and Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of chemical reactions involving pyrazole derivatives. For this compound, the substitution pattern on the pyrazole ring—a benzyl group at the N1 position and a methoxy group at the C5 position—dictates the electron density distribution and, consequently, the preferred sites for electrophilic and nucleophilic attack.

Theoretical calculations on substituted pyrazoles have shown that the electron density is highest at specific positions, making them more susceptible to electrophilic substitution. mdpi.com In N-substituted pyrazoles, functionalization often occurs at the C5-position. nih.gov However, in the case of this compound, this position is already occupied by the methoxy group. The methoxy group is a strong electron-donating group, which further increases the electron density of the pyrazole ring, particularly at the C4 position. Computational models, such as those predicting 13C NMR chemical shifts, can correlate lower chemical shifts with higher electron density, suggesting a greater propensity for electrophilic attack at that site. researchgate.net

Conversely, the benzyl group at the N1 position, while not directly participating in the aromaticity of the pyrazole ring, can sterically hinder reactions at adjacent positions. DFT calculations can model the transition states of potential reaction pathways to determine the activation energies. A lower activation energy for substitution at one position over another provides a quantitative prediction of the major regioisomer.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

PositionRelative Activation Energy (kcal/mol) (Hypothetical)Predicted OutcomeRationale
C3HighMinor ProductSteric hindrance from the N1-benzyl group and less favorable electronic effects compared to C4.
C4LowMajor ProductActivated by the electron-donating C5-methoxy group; sterically accessible.

This table is illustrative and based on general principles of pyrazole reactivity. Actual values would require specific DFT calculations.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound and its interactions with its environment, such as a solvent or a biological receptor. acs.org These simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces.

For this compound, MD simulations can elucidate several key aspects:

Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. This provides insights into the compound's solubility and the stability of different conformers in solution.

Binding to Biological Targets: If this compound is investigated as a potential ligand for a protein, MD simulations can model the ligand-protein complex. These simulations can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy, offering a more dynamic view than static docking studies. acs.orgmdpi.com For instance, simulations can reveal the role of water molecules in mediating interactions at the binding site. acs.org

The results of MD simulations are often analyzed by calculating root-mean-square deviation (RMSD) to assess the stability of the system and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

In Silico Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be quantitatively assessed using parameters derived from DFT calculations. These "global reactivity descriptors" provide a theoretical framework for understanding the molecule's behavior in chemical reactions. materialsciencejournal.org

Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large energy gap, while a "soft" molecule has a small gap and is more reactive. researchgate.net

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity measures the power of a molecule to attract electrons. The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

Table 2: Calculated Global Reactivity Descriptors for this compound (Hypothetical Values)

ParameterValue (eV)Interpretation
EHOMO-5.8Indicates electron-donating capability.
ELUMO-0.9Indicates electron-accepting capability.
Energy Gap (ΔE)4.9Suggests high kinetic stability. researchgate.net
Chemical Hardness (η)2.45Correlates with stability.
Electronegativity (χ)3.35Overall ability to attract electrons.
Electrophilicity Index (ω)2.29Moderate electrophilic character.

These values are representative examples based on DFT studies of similar pyrazole derivatives and serve to illustrate the application of these concepts. researchgate.netnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the electron density distribution. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing a visual guide to the molecule's reactivity. nih.gov For this compound, the most negative potential would likely be located near the pyrazole ring nitrogen atoms and the oxygen of the methoxy group.

Emerging Research Areas and Industrial Relevance of Pyrazole Systems

Role of Pyrazole (B372694) Derivatives in Advanced Materials Chemistry

The pyrazole scaffold is integral to the development of advanced materials due to its unique electronic and structural properties. numberanalytics.com Pyrazole derivatives are utilized in creating materials with specific functions, such as conductive polymers and luminescent compounds for optoelectronic applications. royal-chem.comnumberanalytics.com

Conductive Polymers and Photovoltaics: Substituted pyrazoles are being explored as monomers for creating electrically conducting polymers. google.comtechlinkcenter.org These materials are valuable for applications in electronics, including photovoltaic cells. royal-chem.comtechlinkcenter.org The polymerization of aminopyrazole derivatives, for instance, yields heteroatom-rich, electron-deficient polymers that can function as n-dopable or p-dopable electron acceptors in solar cells. google.comtechlinkcenter.org The benzyl (B1604629) group in a compound like 1-Benzyl-5-methoxy-1H-pyrazole could influence polymer solubility and morphology, while the methoxy (B1213986) group, being electron-donating, could modulate the electronic properties of the resulting polymer.

Fluorescent Materials and Chemosensors: Although the pyrazole ring itself is not fluorescent, it serves as a crucial building block for fluorescent dyes and chemosensors. rsc.org When combined with other fluorescent moieties, pyrazole derivatives can be used for bioimaging and ion detection. rsc.orgresearchgate.net For example, pyrazole-based probes have been designed to detect metal ions like Al³⁺ and Cr³⁺ through changes in their fluorescence emission. rsc.org A fluorescently labeled pyrazole derivative, EH-DF, with a maximum emission wavelength at 535 nm, has been synthesized and observed to accumulate in plant seedlings. nih.gov The benzyl and methoxy groups on the pyrazole ring can influence the photophysical properties, such as quantum yield and Stokes shift, which are critical for the performance of these materials. researchgate.net For instance, a pyrazole-substituted near-infrared cyanine (B1664457) dye with a benzyl group at the N1-position was studied for its spectral properties, though it showed a poor pH response compared to its unsubstituted counterpart. nih.gov

Table 1: Applications of Pyrazole Derivatives in Materials Science
Application AreaPyrazole Derivative TypeFunction/PropertyPotential Influence of Benzyl/Methoxy Groups
Conductive Polymers Aminopyrazole derivativesMonomers for electrically conducting, photoactive polymers used in photovoltaics. google.comgoogle.comBenzyl group may enhance solubility and processability; methoxy group can tune electronic bandgap.
Fluorescent Probes Coumarin-pyrazole derivatives, Pyridine-pyrazole derivativesChemosensors for metal ion detection (e.g., Cr³⁺, Al³⁺) through fluorescence changes. rsc.orgCan modify the electronic environment, affecting the wavelength and intensity of fluorescence. researchgate.net
Organic Electronics Pyrazole oxadiazole derivativesMaterials with good fluorescence (emission ~410-450 nm) for potential use in electroluminescent devices. researchgate.netSubstituents influence fluorescence quantum yields and emission spectra. researchgate.net

Catalytic Applications in Industrial Organic Synthesis

Pyrazole derivatives are highly effective ligands in homogeneous catalysis, forming stable complexes with various transition metals. chemscene.commdpi.com These pyrazole-based catalysts are instrumental in a wide range of organic transformations crucial to industrial synthesis. royal-chem.comuab.cat

The two adjacent nitrogen atoms in the pyrazole ring are excellent donors, allowing them to coordinate with metal centers and facilitate catalytic cycles. mdpi.com The substituents on the pyrazole ring play a critical role in tuning the catalyst's activity, selectivity, and stability. The steric bulk of a group like the benzyl substituent can create a specific chemical environment around the metal center, influencing the regioselectivity of a reaction. The electronic nature of the methoxy group can modify the electron density at the metal center, thereby affecting its catalytic efficiency. uab.cat

Research has demonstrated that palladium complexes with N1-substituted pyrazole-ether hybrid ligands are efficient catalysts for the Heck reaction, a vital carbon-carbon bond-forming reaction. uab.cat In other studies, copper (II) complexes with pyrazole-based ligands have been used to catalyze the oxidation of catechol to o-quinone. mdpi.com Manganese-based catalysts coordinated with pyrazole ligands have also shown high efficiency in transfer hydrogenation reactions. rsc.org The versatility of pyrazole ligands makes them valuable tools for designing new catalysts for green and efficient chemical manufacturing. mdpi.com

Table 2: Examples of Pyrazole-Based Catalytic Systems
Metal CenterLigand TypeReaction CatalyzedReference
Palladium (Pd)Pyrazole-ether N1-substituted hybrid ligandsHeck cross-coupling uab.cat
Copper (Cu)Substituted pyrazole-based ligandsOxidation of catechol to o-quinone mdpi.com
Manganese (Mn)Pyrazole ligandsTransfer hydrogenation rsc.org
Ruthenium (Ru)Protic pyrazole ligandsTransfer hydrogenation of ketones and other substrates mdpi.com

Development of Pyrazole-Based Agrochemicals and Dyes

The pyrazole scaffold is a privileged structure in the agrochemical and dye industries, forming the basis for a multitude of commercial products. numberanalytics.comresearchgate.netnih.gov

Agrochemicals: Pyrazole derivatives exhibit a broad spectrum of biological activities and are used extensively as fungicides, herbicides, and insecticides. researchgate.netnih.govrsc.org The specific substituents on the pyrazole ring are critical for defining the mode of action and spectrum of activity.

Fungicides: Several commercial fungicides, such as penthiopyrad (B1679300) and furametpyr, are based on the pyrazole structure. rsc.org Research has shown that novel pyrazole derivatives can exhibit potent antifungal activity against various plant pathogens like Rhizoctonia solani and Fusarium graminearum. rsc.orgacs.orgtandfonline.com For example, certain 5-chloro-pyrazole derivatives showed significant bioactivity against R. solani, with EC₅₀ values as low as 0.25 µg/mL. rsc.org

Herbicides: Pyrazole derivatives are also prominent as herbicides. mdpi.comresearchgate.net A significant class of these herbicides targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.org Recent studies have focused on developing new pyrazole derivatives containing a benzoyl scaffold as potent HPPD inhibitors, which have shown excellent herbicidal activity with high crop safety for maize, cotton, and wheat. acs.org

The 1-benzyl and 5-methoxy substitutions on the pyrazole ring could be explored for the development of new active ingredients, potentially influencing factors like target affinity, metabolic stability, and systemic movement within the plant.

Dyes: The pyrazole ring is a key component in many synthetic dyes, particularly azo dyes. rsc.orgdoi.orgresearchgate.net Azo dyes containing pyrazole moieties are known for their bright colors and good fastness properties on various textiles. doi.orgresearchgate.net The synthesis typically involves the diazotization of an amino-pyrazole followed by coupling with another aromatic compound. rsc.orgias.ac.in The resulting color is highly dependent on the electronic properties of the substituents on both the pyrazole and the coupling component. The benzyl and methoxy groups in "this compound" would likely act as modifiers to the chromophore, influencing the final shade and properties of the dye. For instance, pyrazole-based dyes have been developed for applications ranging from textile dyeing to optical recording and liquid crystal devices. doi.org

Table 3: Examples of Pyrazole Derivatives in Agrochemicals and Dyes
ApplicationCompound ClassExample of Activity/UseReference
Fungicide 5-Chloro-pyrazole derivativesEC₅₀ of 0.25 µg/mL against Rhizoctonia solani. rsc.org
Fungicide Pyrazole β-ketonitrile derivativesPotent inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme. acs.org
Herbicide Pyrazole derivatives with benzoyl scaffoldPotent inhibitors of the HPPD enzyme with excellent crop safety. acs.org
Dye Azo pyrazolyl dyesUsed for dyeing polyester (B1180765) and polyamide fibers, producing yellow and orange shades. researchgate.netmdpi.com
Dye Pyrazole-thiopyrimidine disazo dyesInvestigated for solvatochromic behavior and applications in textiles. doi.org

Q & A

Q. Process Chemistry Considerations

  • Catalyst Screening : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with recyclable heterogeneous analogs (e.g., Pd/C) to reduce costs .
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  • In-line Analytics : Implement FTIR or ReactIR for real-time monitoring to minimize byproducts .

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